3-Amino-1-iodohexan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89357-70-0 |
|---|---|
Molecular Formula |
C6H14INO |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
3-amino-1-iodohexan-2-ol |
InChI |
InChI=1S/C6H14INO/c1-2-3-5(8)6(9)4-7/h5-6,9H,2-4,8H2,1H3 |
InChI Key |
RYJVQCINJQXEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CI)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 1 Iodohexan 2 Ol
Retrosynthetic Analysis and Strategic Disconnections for the C6 Skeleton of 3-Amino-1-iodohexan-2-ol
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.comias.ac.in For this compound, the analysis begins by identifying the key functional groups: a primary iodide, a secondary alcohol, and a primary amine.
The most logical initial disconnection is the carbon-iodine bond via a Functional Group Interconversion (FGI), identifying a primary alcohol as the immediate precursor. This is a common strategy as the selective conversion of a primary alcohol to an iodide is a well-established transformation. studylib.net This leads to the precursor molecule, 3-aminohexane-1,2-diol.
The next strategic disconnection targets the core 1,2-amino alcohol functionality. Two primary disconnections are considered:
C-N Bond Disconnection: This approach suggests an amino group can be introduced via nucleophilic attack on an epoxide. This retrosynthetic step leads to a 1,2-epoxyhexan-1-ol precursor, which can be further simplified.
C-C Bond Disconnection: A more versatile approach involves disconnecting a carbon-carbon bond. For instance, disconnecting the C2-C3 bond could lead to a four-carbon aldehyde and a two-carbon nucleophile, which could be assembled via reactions like a Grignard or aldol (B89426) reaction. youtube.com
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic pathway for this compound. This diagram illustrates the deconstruction of the target molecule to simpler precursors. The primary iodide is retrosynthetically derived from a primary alcohol. The 1,2-amino alcohol core is disconnected to reveal an α-amino aldehyde, which can be traced back to a simple, chiral starting material like an amino acid.
This analysis reveals that a key intermediate in the synthesis is a chiral α-amino aldehyde or a related derivative, which can be sourced from the chiral pool, such as an α-amino acid. researchgate.net This strategy allows for the inherent stereochemistry of the starting material to guide the formation of the new stereocenters.
Stereoselective Approaches to the 1,2-Amino Alcohol Moiety
The vicinal amino alcohol motif is a cornerstone of many biologically active molecules, and numerous stereoselective methods have been developed for its synthesis. rsc.org The choice of method depends on the desired stereoisomer and the available starting materials.
Development of One-Pot Stereoselective Transformations for β-Amino Alcohol Precursors
One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot procedures for the synthesis of β-amino alcohols have been developed. For instance, a three-component reaction involving an aromatic amine, a ketone, and a source of a ketyl radical can assemble quaternary β-amino alcohols under mild conditions. nih.gov Another approach uses L-proline as an organocatalyst to facilitate the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to yield optically active β-amino alcohols. acs.org This method is notable for its operational simplicity and scalability. acs.org
More recently, photo-induced radical relay methods have been employed to synthesize functionalized β-amino alcohol derivatives from styrenes or arylacetylenes, offering high regioselectivity under mild conditions. gaylordchemical.com Researchers have also designed novel methods that proceed through a central C-C bond disconnection, using aldehydes and isocyanides as building blocks in a Passerini-type reaction followed by in-situ reduction. acsgcipr.org This approach is versatile and tolerates a wide range of functional groups. acsgcipr.org
| Method | Key Reagents/Catalyst | Key Features |
| Radical Addition | TiCl₄/Zn/t-BuOOH | Assembles aryl amine, ketone, and alcohol/ether. nih.gov |
| Organocatalytic Assembly | L-Proline | Asymmetric assembly of aldehydes, ketones, and azodicarboxylates. acs.org |
| Passerini-type/Reduction | Aldehyde, Isocyanide, SiCl₄, Ammonia-borane | Forms central C-C bond; good functional group tolerance. acsgcipr.org |
| Decarboxylation-Alkylation | Threonine derivatives | High stereoselectivity and yields under mild conditions. acs.org |
Catalytic Asymmetric Synthesis Pathways for the Introduction of Amino and Hydroxyl Functionalities
Catalytic asymmetric synthesis is a powerful tool for creating chiral molecules with high enantioselectivity, using only a substoichiometric amount of a chiral catalyst. rsc.org Key strategies for synthesizing chiral 1,2-amino alcohols include:
Asymmetric Aminohydroxylation: This method, pioneered by Sharpless, directly installs both amino and hydroxyl groups across a double bond in a single step. While direct and efficient, it can sometimes face challenges with regioselectivity.
Asymmetric Hydrogenation: The asymmetric hydrogenation of α-amino ketones is a highly effective route to vicinal amino alcohols. Chiral ruthenium and iridium complexes are often used as catalysts, frequently operating through a dynamic kinetic resolution (DKR) process to achieve excellent diastereo- and enantioselectivities. rsc.orgnih.gov
Reductive Coupling: Copper-catalyzed reductive coupling provides a pathway for the enantioselective addition of N-substituted allyl groups to ketone electrophiles, generating chiral 1,2-amino alcohols. acs.org
Radical C-H Amination: An innovative approach involves the enantioselective C-H amination of alcohols. A multi-catalytic system, often involving copper and an iridium photocatalyst, can achieve regioselective and enantioselective hydrogen atom transfer (HAT) to form a chiral β-amino alcohol precursor from an abundant alcohol starting material. nih.gov
| Catalyst System | Reaction Type | Substrate | Typical Selectivity |
| Chiral Ru or Ir complexes | Asymmetric Hydrogenation (DKR) | α-Amino ketones | Excellent diastereo- and enantioselectivity. rsc.org |
| Chiral Cu catalyst / Ir photocatalyst | Radical C-H Amination | Alcohols (via imidates) | High enantio- and regioselectivity. nih.gov |
| Chiral Phosphoric Acid / Ir catalyst | Borrowing Hydrogen Amination | Racemic α-tertiary 1,2-diols | High yields and up to 99% ee. nih.govacs.org |
| Chiral Copper complexes | Propargylic Amination | Alkyne-functionalized oxetanes | Access to chiral γ-amino alcohols. nih.govacs.org |
Exploration of Enantioselective Methodologies Employing Chiral Auxiliaries for Diastereodifferentiation
The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate. This auxiliary then directs a subsequent chemical transformation to occur diastereoselectively, effectively controlling the stereochemistry of the newly formed chiral center. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
A novel strategy combines asymmetric catalysis with the chiral auxiliary concept. Here, a catalyst is used to install a transient chiral auxiliary onto the substrate from an achiral precursor. nih.govacs.org This newly formed chiral element within the molecule then directs a subsequent diastereoselective reaction. For example, a palladium-catalyzed carboetherification can create a chiral oxazolidine (B1195125) from a propargylic amine, which then controls the stereoselectivity of a subsequent hydrogenation step to yield valuable chiral amino alcohol precursors. nih.govacs.org This method merges the benefits of catalytic enantioselectivity with the robustness of substrate-controlled diastereoselectivity. nih.gov
Substrate-Controlled Diastereoselective Synthesis through Established Chiral Pools
The chiral pool comprises readily available, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. mdpi.com In substrate-controlled synthesis, the inherent chirality of a starting material from this pool is used to direct the formation of new stereocenters. nih.gov
For the synthesis of this compound, a suitable starting material from the chiral pool would be an α-amino acid like L-norvaline or L-leucine, which possesses the required carbon skeleton and a pre-existing stereocenter. The synthesis would involve modifying the carboxylic acid group (e.g., reduction to an aldehyde or alcohol) and then using the α-stereocenter to control the diastereoselective addition of a nucleophile to form the second stereocenter at the adjacent carbon. nih.gov For example, nucleophilic addition to α-amino aldehydes can be controlled by chelation effects or Felkin-Anh models, depending on the protecting groups and reaction conditions, to achieve high diastereoselectivity.
Regioselective Introduction of the Primary Iodo Group
The final step in the proposed synthesis is the selective conversion of the primary hydroxyl group at the C1 position to an iodide, without affecting the secondary alcohol at C2 or the amine at C3. Achieving this regioselectivity is critical.
Several methods are available for the selective iodination of primary alcohols in the presence of secondary ones: researchgate.net
Appel Reaction Conditions: A widely used method involves treating the diol with triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction proceeds via a phosphonium (B103445) intermediate and is generally highly selective for primary alcohols due to steric hindrance. organic-chemistry.org
Sulfonylation-Substitution: A two-step, one-pot procedure offers another reliable route. The primary alcohol is first selectively converted into a good leaving group, such as a tosylate or a sterically hindered trihalobenzenesulfonate. organic-chemistry.org This is followed by nucleophilic substitution with an iodide source, like sodium iodide (NaI) in acetone (B3395972) (Finkelstein reaction). The steric bulk of the sulfonyl chloride often ensures selective reaction at the less hindered primary alcohol. organic-chemistry.org
Polymer-Supported Reagents: To simplify purification, polymer-supported catalysts can be used. For example, a catalytic amount of polymer-supported 4-(Dimethylamino)pyridine (DMAP) can facilitate the iodination of alcohols using triphenylphosphine and iodine, with the catalyst being easily removed by filtration. ias.ac.in This method has demonstrated high chemoselectivity for primary over secondary alcohols. ias.ac.in
| Method | Reagents | Key Advantage |
| Appel Reaction | PPh₃, I₂ | High regioselectivity for primary alcohols. organic-chemistry.org |
| Sulfonylation-Substitution | 1. TsCl or ArSO₂Cl, Pyridine2. NaI, Acetone | One-pot procedure, avoids PPh₃O byproduct. organic-chemistry.org |
| Catalytic Iodination | PPh₃, I₂, Polymer-supported DMAP | High chemoselectivity, easy catalyst removal. ias.ac.in |
Halogenation Reagents and Reaction Conditions Compatible with Amino and Hydroxyl Functions
The direct conversion of an alcohol to an alkyl iodide in a molecule containing both amino and hydroxyl groups requires reagents that are tolerant of these functionalities. Traditional methods often employ harsh acidic conditions or highly reactive reagents that can lead to undesirable side reactions, such as protonation of the amine, dehydration of the alcohol, or over-reactivity. cas.cnchemguide.co.uk Therefore, the development of mild and chemoselective iodinating systems is crucial.
A common and effective method for the iodination of alcohols under mild conditions is the Appel reaction, which utilizes triphenylphosphine (PPh3) and iodine (I2). commonorganicchemistry.com The addition of a weak base like imidazole (B134444) is often employed to neutralize the HI generated in situ, preventing the protonation of the sensitive amino group. This system operates under neutral conditions and is known for converting primary and secondary alcohols to their corresponding iodides with inversion of configuration. commonorganicchemistry.com
Another approach involves the use of 1,2-dihaloethanes, such as 1,2-diiodoethane (B146647) (ICH2CH2I), in combination with triphenylphosphine. acs.org This system allows for the deoxy-iodination of alcohols to proceed smoothly, often without the need for additional catalysts. acs.org The use of triethyl phosphite (B83602) ((EtO)3P) instead of triphenylphosphine can simplify the purification process, as the resulting phosphate (B84403) byproduct, (EtO)3P=O, can be removed by an aqueous wash. cas.cn
For enhanced selectivity and ease of workup, polymer-supported reagents have been developed. A polymer-supported triphenylphosphine, when reacted with iodine, forms a reactive ionic adduct capable of converting alcohols to iodides. researchgate.net This heterogeneous reagent can be easily separated from the reaction mixture by simple filtration, which is advantageous for simplifying product purification. researchgate.netias.ac.in
The table below summarizes various reagent systems suitable for the iodination of alcohols in the presence of amine and hydroxyl functionalities.
| Reagent System | Key Features | Typical Conditions | Ref. |
| PPh₃ / I₂ / Imidazole | Mild, neutral conditions; Sₙ2 mechanism with inversion. | Dichloromethane, room temperature. | commonorganicchemistry.com |
| PPh₃ / ICH₂CH₂I | Avoids strongly acidic byproducts. | DMF or CH₃CN, mild heating. | acs.org |
| (EtO)₃P / ICH₂CH₂I | Water-soluble byproduct simplifies purification. | DMF, mild heating. | cas.cn |
| Polymer-supported PPh₃ / I₂ | Heterogeneous catalyst, easy separation. | Dichloromethane, room temperature. | researchgate.netias.ac.in |
Strategies for Selective Primary Alkyl Iodide Formation
The synthesis of this compound from a precursor like 3-aminohexane-1,2-diol necessitates the selective iodination of the primary hydroxyl group at the C1 position over the secondary hydroxyl group at the C2 position. This selectivity is typically achieved by exploiting the differential reactivity and steric accessibility of the two hydroxyl groups.
Primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, a feature that can be leveraged by specific reagent systems. ias.ac.in A notable method for achieving high selectivity is the use of the thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide (MeSCH═NMe₂+ I⁻). acs.orgorganic-chemistry.org This reagent has been shown to convert a range of primary and secondary alcohols into their corresponding alkyl iodides, but primary alcohols react significantly faster. This rate difference allows for the selective formation of a primary iodide in the presence of a secondary alcohol under neutral conditions. acs.orgorganic-chemistry.org
Chemoselective iodination of unsymmetrical diols has also been successfully demonstrated using polymer-supported triphenylphosphine and iodine. ias.ac.in This system exhibits excellent selectivity, converting the primary alcohol moiety exclusively while leaving the secondary alcohol untouched. For instance, butane-1,3-diol is converted to 4-iodobutan-2-ol (B14737326) in high yield, demonstrating the protocol's efficacy in discriminating between primary and secondary hydroxyl groups. ias.ac.in
The following table details reagent systems that facilitate the selective iodination of primary alcohols.
| Reagent System | Selectivity Principle | Yield (Primary Iodide) | Ref. |
| MeSCH═NMe₂+ I⁻ / Imidazole | Higher reactivity of primary alcohol. | Excellent | acs.orgorganic-chemistry.org |
| Polymer-supported PPh₃ / I₂ | Steric hindrance around secondary alcohol. | High (e.g., 92% for 4-iodobutan-2-ol) | ias.ac.in |
| CeCl₃·7H₂O / NaI | Mild Lewis acid activation. | Good to Excellent | organic-chemistry.org |
Convergent and Divergent Synthetic Routes Towards Diversely Substituted Analogs
The structural backbone of this compound is amenable to both convergent and divergent synthetic strategies to generate a library of analogs with diverse substitutions. Such approaches are fundamental in medicinal chemistry for structure-activity relationship studies.
A divergent synthesis strategy would commence from a common intermediate that already contains the core amino alcohol scaffold. This intermediate can then be subjected to various reactions to introduce diversity. For example, starting from a suitable epoxyhexane, a multitude of N-substituted analogs could be generated by ring-opening with different primary or secondary amines. acs.orgnih.gov Subsequent selective iodination of the primary alcohol would yield a range of N-substituted this compound derivatives. This approach allows for the rapid creation of many analogs from a single precursor. researchgate.net
Conversely, a convergent synthesis involves the assembly of the final molecule from several independently prepared fragments. rsc.org This strategy offers greater flexibility in modifying different parts of the molecule. For the synthesis of vicinal amino alcohols, a convergent approach could involve the Rh-catalyzed addition of an α-amido trifluoroborate to a carbonyl compound. nih.gov Another convergent route could utilize a cross-metathesis approach to assemble the aliphatic chain, followed by the introduction of the polar head group containing the amino and hydroxyl functions. Such modular strategies are highly efficient as they allow for the independent optimization of the synthesis of each fragment before the final coupling step. rsc.orgresearchgate.net
Continuous-Flow Synthesis Methodologies for Scalable Production and Process Intensification
For the scalable and safe production of complex molecules like this compound, continuous-flow synthesis offers significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous intermediates safely. acs.orgacs.org
The synthesis of β-amino alcohols, the precursors to the target molecule, has been successfully adapted to continuous-flow systems. One efficient method involves the lipase-catalyzed ring-opening of epoxides with amines in a flow reactor. mdpi.com This biocatalytic approach operates under benign conditions (e.g., 35 °C) with short residence times (e.g., 20 minutes), making it an environmentally friendly and efficient alternative. mdpi.com
More complex, multi-step continuous processes have been developed for the synthesis of pharmaceutically relevant vicinal amino alcohols. rsc.org These systems can consist of several integrated modules that perform sequential reactions, such as oxidation, epoxidation, and epoxide aminolysis, with in-line aqueous workups to avoid the isolation of intermediates. rsc.orgvapourtec.com Such a modular setup could be envisioned for the synthesis of this compound, where the final step would be a continuous iodination of the amino alcohol precursor in the last reactor module. The development of a continuous process for the synthesis of α-halo ketones from N-protected amino acids highlights the potential of flow chemistry to handle reactive intermediates and perform multi-step syntheses with high yield and purity. acs.orgacs.org
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
| Scalability | Challenging due to heat transfer and safety issues. | Readily scalable by extending operation time. |
| Safety | Handling of hazardous reagents/intermediates at large scale is risky. | Small reactor volumes minimize risk; allows use of hazardous reagents. acs.org |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Efficiency | Often requires isolation and purification of intermediates. | Can integrate multiple steps without intermediate purification. rsc.org |
| Yield/Purity | Can be affected by side reactions due to poor control. | Often leads to higher yields and purity due to better control. |
Stereochemical Control and Mechanistic Investigations in the Synthesis of 3 Amino 1 Iodohexan 2 Ol
Analysis of Stereogenic Centers and Elucidation of Enantiomeric and Diastereomeric Forms of 3-Amino-1-iodohexan-2-ol
The structure of this compound contains two stereogenic centers, at the carbon atoms C2 and C3. The presence of 'n' stereogenic centers in a molecule can give rise to a maximum of 2n stereoisomers. libretexts.org Therefore, for this compound, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. libretexts.orgoregonstate.edu Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. oregonstate.edumasterorganicchemistry.com
The four stereoisomers of this compound are:
(2R, 3R)-3-Amino-1-iodohexan-2-ol
(2S, 3S)-3-Amino-1-iodohexan-2-ol
(2R, 3S)-3-Amino-1-iodohexan-2-ol
(2S, 3R)-3-Amino-1-iodohexan-2-ol
The (2R, 3R) and (2S, 3S) isomers constitute one pair of enantiomers, while the (2R, 3S) and (2S, 3R) isomers form the other enantiomeric pair. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. For instance, (2R, 3R)-3-Amino-1-iodohexan-2-ol and (2R, 3S)-3-Amino-1-iodohexan-2-ol are diastereomers. libretexts.org The absolute configuration at each stereocenter is designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. youtube.com The distinct spatial arrangement of the amino and hydroxyl groups in each stereoisomer can lead to significantly different biological activities, making their individual synthesis and characterization crucial.
| Stereoisomer | Relationship to (2R, 3R) |
|---|---|
| (2S, 3S)-3-Amino-1-iodohexan-2-ol | Enantiomer |
| (2R, 3S)-3-Amino-1-iodohexan-2-ol | Diastereomer |
| (2S, 3R)-3-Amino-1-iodohexan-2-ol | Diastereomer |
Chiral Auxiliary-Directed Stereoselective Reactions for Constructing the Hexane (B92381) Backbone with Precision
Achieving control over the stereochemistry at C2 and C3 is a significant challenge in the synthesis of this compound. One of the most powerful strategies to achieve this is through the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. wikipedia.org
The development of novel chiral auxiliaries is an active area of research. For the synthesis of β-amino alcohols like this compound, oxazolidinones, such as those popularized by David A. Evans, are a well-established class of chiral auxiliaries. wikipedia.org These auxiliaries can be used to control the stereochemistry of alkylation and aldol (B89426) reactions, which are key steps in building the carbon skeleton. wikipedia.orgnih.gov For instance, an achiral starting material can be coupled to a chiral oxazolidinone auxiliary. Subsequent reactions, such as the addition of an enolate to an imine, are then directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer in preference to the others.
Recent advancements have focused on creating more efficient and selective auxiliaries. For example, cysteine-derived oxazolidinones have been developed that not only provide high levels of stereocontrol but also facilitate subsequent transformations through N-to-S acyl transfer reactions. nih.gov The design of these auxiliaries often involves computational modeling to predict the most stable transition states that lead to the desired stereoisomer.
In some synthetic approaches, the inherent stereochemistry of the starting material can be used to direct the formation of new stereocenters, a concept known as substrate-controlled diastereoselectivity. diva-portal.orgdiva-portal.org For example, starting with a chiral building block that already contains one of the desired stereocenters can influence the stereochemical outcome of subsequent reactions.
One common strategy for the synthesis of vicinal amino alcohols is the ring-opening of a chiral epoxide with an amine. The nucleophilic attack of the amine typically occurs via an SN2 mechanism, leading to an inversion of configuration at the carbon atom being attacked. By starting with an enantiomerically pure epoxide, the stereochemistry of the resulting amino alcohol can be controlled. For example, the Sharpless asymmetric epoxidation is a powerful method for generating chiral epoxides from allylic alcohols, which can then be converted to β-amino alcohols. researchgate.net
Another approach involves the electrophile-promoted intramolecular amination of trichloroacetimidates derived from allylic or homoallylic alcohols. researchgate.net The stereochemistry of the starting alcohol can direct the cyclization to form either syn or anti β-amino alcohols with high selectivity. researchgate.net
Application of Kinetic Resolution Techniques for Enantiomeric Enrichment and Purification
When a synthesis produces a mixture of enantiomers (a racemate), kinetic resolution can be employed to separate them. researchgate.netresearchgate.net This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched.
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amino alcohols. researchgate.netresearchgate.netrsc.org For instance, the racemic mixture of this compound could be subjected to acylation catalyzed by a lipase (B570770) in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent removal of the acyl group would yield the enantiomerically pure amino alcohol. researchgate.netoup.com Non-enzymatic methods for kinetic resolution have also been developed, utilizing chiral organocatalysts. acs.org
| Strategy | Principle | Key Features |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction. wikipedia.org | High diastereoselectivity, auxiliary is recoverable. wikipedia.org |
| Substrate Control | Existing stereocenter in the starting material directs the formation of new stereocenters. diva-portal.orgdiva-portal.org | Relies on the availability of chiral starting materials. |
| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral catalyst or reagent. researchgate.netresearchgate.net | Maximum theoretical yield of a single enantiomer is 50%. researchgate.net |
Transition State Modeling and Advanced Mechanistic Studies on Stereoselectivity
To understand and predict the stereochemical outcome of a reaction, chemists often employ computational transition state modeling. diva-portal.orgresearchgate.net These models provide insights into the three-dimensional structure of the transition state, which is the highest energy point along the reaction coordinate. By comparing the energies of different possible transition states, it is possible to predict which diastereomer or enantiomer will be formed preferentially.
For reactions involving chiral auxiliaries, transition state models can elucidate how the auxiliary sterically and electronically influences the approach of the reactants. For example, in an aldol reaction using a chiral oxazolidinone auxiliary, the Lewis acid used to form the enolate and the aldehyde substrate coordinate to the auxiliary in a specific orientation to minimize steric hindrance. wikipedia.org This chelated intermediate then dictates the facial selectivity of the enolate's attack on the aldehyde, leading to the observed high diastereoselectivity.
Mechanistic studies, often involving isotopic labeling and kinetic analysis, are also crucial for understanding the factors that control stereoselectivity. nih.gov These studies can reveal the intimate details of the reaction pathway and provide valuable information for optimizing reaction conditions to achieve the desired stereochemical outcome. For instance, understanding the mechanism of an iodocyclization reaction used to form a precursor to this compound would allow for the rational selection of reagents and conditions to favor the formation of the desired diastereomer. researchgate.net
Chemical Transformations and Reactivity Profiling of 3 Amino 1 Iodohexan 2 Ol
Reactivity and Derivatization of the Primary Amine Functionality
The primary amine group in 3-Amino-1-iodohexan-2-ol is a key site for nucleophilic reactions and can be readily modified or protected to facilitate multi-step synthetic sequences.
Nucleophilic Substitutions and Condensation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of participating in a variety of substitution and condensation reactions.
N-Alkylation and N-Arylation: The amine can undergo nucleophilic substitution with alkyl halides or aryl halides to form secondary or tertiary amines. The reactivity of the iodo group in the same molecule necessitates careful selection of reaction conditions to avoid intramolecular side reactions. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated product. chemguide.co.ukscribd.com
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or esters to form amides. This reaction is typically robust and high-yielding. For example, treatment with acetyl chloride in the presence of a base would afford the corresponding N-acetyl derivative.
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds. libretexts.org For instance, it can react with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. This two-step process, known as reductive amination, is a powerful tool for forming C-N bonds.
Amine Protection and Deprotection Strategies in Multistep Synthesis
In the context of multistep synthesis, it is often necessary to temporarily "protect" the amine functionality to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org A variety of protecting groups are available for amines, each with its own specific conditions for installation and removal. masterorganicchemistry.comfishersci.co.uk
Carbamate Protection: The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.comorganic-chemistry.org These groups are readily introduced by reacting the amine with the corresponding anhydride (B1165640) (e.g., di-tert-butyl dicarbonate (B1257347), Boc₂O) or chloroformate (e.g., benzyl (B1604629) chloroformate, Cbz-Cl) in the presence of a base. fishersci.co.uk The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.com This differential reactivity allows for their use in orthogonal protection strategies. organic-chemistry.org
Sulfonamide Formation: The amine can also be protected as a sulfonamide by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride). bristol.ac.uk Sulfonamides are generally very stable but can be cleaved under specific reductive conditions.
Table 1: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Reagent for Protection | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comorganic-chemistry.org |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) organic-chemistry.org |
| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) | Strong reducing agents (e.g., Na/NH₃) |
Synthetic Manipulations Involving the Secondary Hydroxyl Group
The secondary hydroxyl group in this compound offers another site for synthetic modification, including oxidation, reduction, and various O-functionalizations.
Selective Oxidation and Reduction Methodologies
The secondary alcohol can be oxidized to the corresponding ketone. The presence of a primary amine and an iodide in the same molecule requires the use of selective oxidation methods to avoid unwanted side reactions. researchgate.net
Selective Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly used for the oxidation of secondary alcohols to ketones. bham.ac.uk These methods are generally mild and tolerate a wide range of functional groups. Copper-catalyzed aerobic oxidations, like the Stahl oxidation, offer an environmentally friendly alternative. wikipedia.org Hypervalent iodine reagents have also been shown to be effective for the oxidation of alcohols. thieme-connect.com
A key challenge is the potential for oxidation of the amine. However, many modern oxidation protocols are highly chemoselective. For instance, IBX (2-iodoxybenzoic acid) is known to tolerate amine functionality during the oxidation of alcohols. researchgate.net
Esterification, Etherification, and Other O-Functionalizations
The hydroxyl group can be converted into a variety of other functional groups through esterification, etherification, and other O-functionalization reactions.
Esterification: The alcohol can be esterified by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). libretexts.org This reaction is often catalyzed by an acid or a coupling agent.
Etherification: The formation of ethers can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the presence of the intramolecular iodo group, this reaction could potentially lead to the formation of a cyclic ether (an oxetane) via an intramolecular S_N2 reaction if a base is used.
Orthogonal Hydroxyl Group Protection and Deprotection
Similar to the amine group, the hydroxyl group can be protected to prevent its reaction in subsequent synthetic steps. The ability to selectively protect and deprotect both the amine and hydroxyl groups is crucial for the controlled synthesis of complex molecules derived from this compound. nih.govacs.orgresearchgate.net
Silyl (B83357) Ethers: The hydroxyl group is commonly protected as a silyl ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether. These groups are installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444). Silyl ethers are stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF).
Other Protecting Groups: Other common protecting groups for alcohols include acyl groups (e.g., acetate, benzoate) and benzyl ethers.
The use of orthogonal protecting groups for the amine and hydroxyl functions allows for the selective deprotection and subsequent reaction of one group while the other remains protected. organic-chemistry.org For example, a Boc-protected amine and a TBS-protected alcohol can be selectively deprotected under acidic and fluoride-mediated conditions, respectively.
Table 2: Common Hydroxyl Protecting Groups and Their Cleavage Conditions
| Protecting Group | Reagent for Protection | Cleavage Conditions |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH) or Acid |
| Benzyl (Bn) | Benzyl bromide, NaH | Catalytic hydrogenation (H₂, Pd/C) |
Reactivity of the Primary Iodo Group
The primary iodo group at the C-1 position is a key site for synthetic modification due to the carbon-iodine bond's lability, making iodine an excellent leaving group in nucleophilic substitution and a reactive partner in organometallic catalysis.
The primary carbon bearing the iodine atom is highly susceptible to attack by a wide array of nucleophiles, proceeding primarily through an S(_N)2 mechanism. ucsb.edustudymind.co.uk This allows for the straightforward introduction of various functional groups, significantly expanding the synthetic utility of the this compound scaffold. The general transformation of haloalkanes like this compound into other functionalized compounds is a fundamental process in organic chemistry. ucsb.edu
Common nucleophiles that can be employed include:
Hydroxides: Aqueous solutions of hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, can displace the iodide to form the corresponding diol, 3-aminohexane-1,2-diol. studymind.co.uk
Alkoxides: Reaction with sodium or potassium alkoxides (RONa/ROK) allows for the synthesis of ethers.
Cyanide: The use of potassium or sodium cyanide introduces a nitrile group, extending the carbon chain by one and providing a versatile handle for further transformations into amines, carboxylic acids, or ketones. physicsandmathstutor.com
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine, yielding a diamino alcohol, or used in click chemistry reactions. medchemexpress.com
Thiols and Thiolates: Thiolates (RS⁻) are potent nucleophiles that can readily displace the iodide to form thioethers.
Ammonia (B1221849) and Amines: Concentrated ammonia or primary/secondary amines can be used to introduce an additional amino group, although overalkylation can be a competing side reaction. physicsandmathstutor.com
The efficiency of these substitution reactions can be influenced by the choice of solvent, temperature, and the nature of the nucleophile.
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | NaOH (aq) | Alcohol |
| Cyanide | KCN | Nitrile |
| Azide | NaN₃ | Azide |
| Ammonia | NH₃ | Amine |
The carbon-iodine bond is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions typically involve the oxidative addition of the alkyl iodide to a low-valent palladium complex, followed by transmetalation and reductive elimination.
Key cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodoalkane with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.comsioc-journal.cn
Heck Coupling: While more commonly applied to aryl and vinyl halides, variations of the Heck reaction could potentially be used to couple the iodoalkane with alkenes. nih.gov
Stille Coupling: This involves the reaction with organostannanes and a palladium catalyst, offering another route for C-C bond formation. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the iodoalkane with amines. This would be an alternative to direct nucleophilic substitution for the synthesis of more complex secondary or tertiary amines.
Other organometallic transformations could involve the conversion of the iodoalkane to an organolithium or Grignard reagent, although the presence of the acidic alcohol and potentially reactive amine protons would require protection strategies.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Bond Formed |
| Suzuki | Organoboronic acid/ester | C-C |
| Sonogashira | Terminal alkyne | C-C (alkyne) |
| Stille | Organostannane | C-C |
| Buchwald-Hartwig | Amine | C-N |
The primary iodo group can be removed and replaced with a hydrogen atom through various reductive dehalogenation methods. This transformation would yield 3-aminohexan-2-ol.
Common methods for reductive dehalogenation include:
Catalytic Hydrogenation: Hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents) can effectively cleave the C-I bond.
Radical-Mediated Reduction: Tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), are classic reagents for this transformation. Silanes can also be employed as reducing agents. organic-chemistry.org
Metal-Mediated Reduction: Active metals like zinc in the presence of an acid can also effect the reduction of the alkyl iodide.
The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule, although the alcohol and amine are generally stable under many reductive dehalogenation conditions. researchgate.net
Intramolecular Cyclization Pathways and Ring-Forming Reactions Involving Multiple Functional Groups
The presence of nucleophilic amino and hydroxyl groups in the same molecule as the electrophilic primary iodoalkane creates the potential for intramolecular cyclization reactions to form heterocyclic structures. The specific outcome of such reactions would depend on the reaction conditions and the relative regioselectivity of the cyclization (i.e., which nucleophile attacks).
Formation of Azetidines: Intramolecular S(_N)2 reaction involving the nitrogen atom of the amino group attacking the carbon bearing the iodine would lead to the formation of a substituted azetidine (B1206935) ring, specifically (2-(1-hydroxybutyl)azetidine). This is a 4-membered ring, and its formation can be kinetically challenging.
Formation of Tetrahydrofurans: Alternatively, the oxygen atom of the hydroxyl group could act as the intramolecular nucleophile. This would result in a 5-membered tetrahydrofuran (B95107) ring, specifically 2-(1-aminopropyl)tetrahydrofuran. 5-membered ring formation is often kinetically and thermodynamically favored over 4-membered rings.
Formation of Morpholines and other Heterocycles: While direct cyclization to a six-membered ring like a morpholine (B109124) is not possible from the starting iodo-amino-alcohol, derivatization of the functional groups could open pathways to other heterocyclic systems. For instance, if the iodo group is first converted to a different functional group, subsequent reactions could lead to a wider variety of ring structures. biointerfaceresearch.com
The regioselectivity of the cyclization can often be controlled by the reaction conditions. For example, under basic conditions that deprotonate the more acidic alcohol, O-alkylation to form the tetrahydrofuran might be favored. Conversely, conditions that enhance the nucleophilicity of the amine without significantly affecting the alcohol could favor azetidine formation. The use of phase-transfer catalysis has been shown to be effective in promoting intramolecular cyclizations. scirp.org
Table 3: Potential Intramolecular Cyclization Products
| Attacking Nucleophile | Ring System Formed | Product Name (Example) |
| Amino Group (N) | Azetidine | 2-(1-hydroxybutyl)azetidine |
| Hydroxyl Group (O) | Tetrahydrofuran | 2-(1-aminopropyl)tetrahydrofuran |
Advanced Characterization Methodologies for Structural and Stereochemical Elucidation
High-Resolution Spectroscopic Techniques for Configuration and Conformation Assignment
High-resolution spectroscopy is fundamental to confirming the covalent structure (constitution) and determining the relative spatial arrangement of atoms (configuration and conformation) of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. emerypharma.com For 3-Amino-1-iodohexan-2-ol, a suite of 1D and 2D NMR experiments would be required for complete structural assignment. emerypharma.comwalisongo.ac.id
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of the protons and carbons, respectively. The ¹H NMR spectrum would show distinct signals for the protons on the hexyl chain, with chemical shifts influenced by adjacent electronegative atoms (iodine, oxygen, and nitrogen).
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals. walisongo.ac.iduniversiteitleiden.nl
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton couplings through bonds, typically over two to three bonds. emerypharma.com This would allow for the establishment of the proton connectivity sequence from the iodomethyl group (C1) through to the terminal methyl group (C6).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, enabling definitive assignment of the ¹³C spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key experiment for determining the relative stereochemistry of the two chiral centers (C2 and C3). NOESY detects through-space correlations between protons that are in close proximity. For this compound, a NOESY spectrum would show a correlation between the proton on C2 and the proton on C3 if they are on the same face of the molecule (syn or erythro isomer), whereas the absence of this correlation would suggest they are on opposite faces (anti or threo isomer).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) |
| 1 | CH₂I | ~3.2 - 3.4 | ~5 - 15 | H-2 |
| 2 | CH(OH) | ~3.8 - 4.2 | ~70 - 78 | H-1, H-3 |
| 3 | CH(NH₂) | ~2.9 - 3.3 | ~55 - 62 | H-2, H-4 |
| 4 | CH₂ | ~1.4 - 1.6 | ~30 - 38 | H-3, H-5 |
| 5 | CH₂ | ~1.2 - 1.4 | ~22 - 28 | H-4, H-6 |
| 6 | CH₃ | ~0.8 - 1.0 | ~13 - 15 | H-5 |
| Note: Values are estimates based on typical chemical shifts for similar functional groups and may vary depending on solvent and stereochemistry. |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI), would be used to measure the exact mass of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the elemental formula (C₆H₁₅INO), confirming the compound's identity. echemi.com The exact mass of this compound is 279.0226 g/mol .
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the parent ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. researchgate.net The fragmentation pattern provides evidence for the compound's structure. For this compound, key fragmentation pathways would include:
Loss of a water molecule (-18 Da) from the alcohol.
Loss of ammonia (B1221849) (-17 Da) from the amine.
Cleavage of the C2-C3 bond, a common pathway for amino alcohols.
Loss of the iodomethyl group (•CH₂I) or iodine radical (•I).
Chiral differentiation can sometimes be achieved by forming diastereomeric complexes with a chiral reference compound and analyzing their differential fragmentation in the mass spectrometer. researchgate.netacs.org
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |
| [M+H]⁺ | Protonated Parent Molecule | 280.03 |
| [M+H - H₂O]⁺ | Loss of Water | 262.02 |
| [M+H - NH₃]⁺ | Loss of Ammonia | 263.04 |
| [C₅H₁₂INO]⁺ | Loss of CH₂ | 266.01 |
| [C₄H₁₀N]⁺ | Cleavage of C2-C3 bond | 72.08 |
| Note: m/z values are for the most abundant isotope and are calculated for the protonated species. |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. savemyexams.com
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. savemyexams.com A broad band in the range of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. savemyexams.com N-H stretching vibrations of the primary amine would appear in a similar region, typically as one or two sharper peaks. C-H stretching vibrations from the alkyl chain would be observed just below 3000 cm⁻¹. The C-I stretch would appear in the fingerprint region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly useful for studying intramolecular hydrogen bonding in amino alcohols. acs.orgarxiv.orgustc.edu.cn The strength of the intramolecular O-H···N hydrogen bond can be assessed by the magnitude of the red-shift (shift to lower frequency) of the O-H stretching vibration compared to a free, non-bonded OH group. arxiv.orgustc.edu.cn This analysis helps in understanding the preferred conformation of the molecule in different environments.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 (Broad) |
| N-H (Amine) | Stretch | 3300 - 3500 (Medium) |
| C-H (Alkyl) | Stretch | 2850 - 2960 (Strong) |
| N-H (Amine) | Bend | 1590 - 1650 (Medium) |
| C-O (Alcohol) | Stretch | 1050 - 1150 (Strong) |
| C-I (Iodoalkane) | Stretch | 500 - 600 (Medium-Strong) |
| Source: Based on general principles of IR spectroscopy. savemyexams.com |
Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical methods are essential for determining its enantiomeric purity and absolute configuration (the actual 3D arrangement of its atoms).
Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. A pure sample of one enantiomer of this compound would be optically active, exhibiting either a positive (dextrorotatory, (+)) or negative (levorotatory, (-)) specific rotation value, [α]. A racemic mixture (50:50 mix of enantiomers) would show no optical rotation. This measurement is a straightforward way to assess the enantiomeric purity of a sample.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Each enantiomer of this compound would produce a unique CD spectrum, which would be a mirror image of the spectrum of its corresponding enantiomer.
CD spectroscopy is more structurally informative than simple optical rotation. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), can be used to determine the absolute configuration of the chiral centers. This is often achieved by comparing the experimental CD spectrum with spectra predicted by quantum-chemical calculations or with the spectra of structurally related compounds whose absolute configurations are known. researchgate.netnih.gov
X-ray Crystallography for Unambiguous Determination of Absolute Stereochemistry
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. For a molecule such as this compound, which contains at least two stereocenters (at C2 and C3), X-ray crystallography of a suitable single crystal would definitively establish the relative and absolute configuration of these centers.
The presence of a heavy atom like iodine is particularly advantageous for the determination of absolute stereochemistry through anomalous dispersion. The significant anomalous scattering of X-rays by the iodine atom allows for the reliable assignment of the absolute configuration of the molecule in a non-centrosymmetric space group.
While a crystal structure for this compound is not publicly available, the general procedure would involve the synthesis of an enantiomerically pure sample and its crystallization. The resulting crystal would be subjected to X-ray diffraction analysis. The structure of an optically active β-chloro amine has been confirmed via X-ray crystallographic analysis, demonstrating the utility of this technique for halogenated amino compounds rsc.org. The analysis of the diffraction data would yield a detailed structural model, including the precise spatial orientation of the amino, hydroxyl, and iodo substituents.
Table 1: Representative Crystallographic Data for a Related Amino Alcohol Derivative Note: This table presents hypothetical data based on typical values for similar small organic molecules to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available.
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C6H14INO |
| Formula Weight | 259.09 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 15.8 Å |
| Volume | 1050 Å3 |
| Z | 4 |
| Density (calculated) | 1.64 g/cm3 |
| Flack Parameter | 0.02(3) |
The Flack parameter, being close to zero, would confirm the correct assignment of the absolute stereochemistry. The structural data would also reveal key intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, which influence the molecule's conformation in the solid state.
Computational Chemistry for Structure, Reactivity, and Spectroscopic Prediction
In the absence of experimental data, or as a complementary tool, computational chemistry provides powerful methods to predict the structure, energetics, and spectroscopic properties of molecules like this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformations of the different stereoisomers. This involves calculating the potential energy surface and identifying the global and local minima.
Predict Spectroscopic Properties: Calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). DFT calculations of ¹H NMR chemical shifts have been shown to be powerful tools for the accurate prediction and unequivocal identification of geometric isomers of conjugated trienyl systems mdpi.com.
Analyze Electronic Properties: Determine properties such as dipole moment, molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and frontier molecular orbital energies (HOMO-LUMO) to understand reactivity.
Calculate Thermochemical Data: Estimate the relative stabilities of different stereoisomers and conformers by calculating their Gibbs free energies.
A theoretical study on the one-pot halogenation of β-amino alcohols utilized DFT calculations to investigate the formation and ring-opening of aziridinium (B1262131) ions, demonstrating the power of this method in understanding reaction mechanisms and stereochemical outcomes in related systems rsc.org.
Table 2: Representative DFT-Calculated Properties for a Halohydrin Note: This table presents hypothetical data for a related halohydrin to illustrate the outputs of DFT calculations, as specific data for this compound is not available. Calculations are assumed to be performed at the B3LYP/6-311+G(d,p) level of theory.
| Property | Hypothetical Value |
|---|---|
| Total Energy (Hartree) | -450.12345 |
| Dipole Moment (Debye) | 2.85 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | 0.54 |
| HOMO-LUMO Gap (eV) | 6.75 |
| Calculated ¹³C NMR Shift (C-I) (ppm) | 15.2 |
| Calculated ¹³C NMR Shift (C-O) (ppm) | 75.8 |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into:
Conformational Flexibility: By simulating the molecule's movement over time in a solvent, MD can explore the accessible conformational space and determine the relative populations of different conformers in solution. This is particularly important for an acyclic molecule with multiple rotatable bonds.
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and dynamics of the solute.
Intermolecular Interactions: These simulations can model how molecules of this compound interact with each other or with other molecules in a mixture, providing information on aggregation and binding phenomena.
Biocatalytic studies of cyclic trans-β-amino alcohols have utilized molecular dynamics simulations to elucidate catalytic mechanisms, showcasing the applicability of this technique to understand the behavior of amino alcohols in a dynamic environment rsc.org.
Table 3: Representative Output from a Molecular Dynamics Simulation of an Acyclic Amino Alcohol Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations, as specific data for this compound is not available.
| Parameter | Hypothetical Finding |
|---|---|
| Simulation Time | 100 ns |
| Solvent | Water (TIP3P model) |
| Major Conformer Population | Gauche conformation around C2-C3 bond (65%) |
| Average Number of Hydrogen Bonds to Water | 4.5 |
| Root Mean Square Fluctuation (RMSF) of Backbone | 1.2 Å |
Applications of 3 Amino 1 Iodohexan 2 Ol in Complex Molecule Synthesis
Role as a Chiral Building Block in the Enantioselective Synthesis of Natural Products
Chiral amino alcohols are fundamental components of the "chiral pool" and are frequently employed as starting materials for the total synthesis of natural products. diva-portal.org The defined stereochemistry of 3-amino-1-iodohexan-2-ol allows for the transfer of chirality into a target molecule, obviating the need for technically challenging asymmetric reactions later in the synthetic sequence. Its structure is particularly suited for constructing sp3-rich scaffolds, which are prevalent in natural products and are increasingly sought after in drug discovery programs for their structural complexity and novelty. nih.govnih.govresearchgate.net
The synthetic utility of such building blocks is demonstrated in the enantioselective synthesis of complex, rigid tricyclic scaffolds. For instance, advanced building blocks derived from amino acids, sometimes featuring a vinyl iodide group, are key components in syntheses that utilize sp3-sp2 Negishi coupling reactions to assemble complex frameworks. nih.govresearchgate.net The iodo-substituent in this compound is a prime functional group for such carbon-carbon bond-forming reactions, including Suzuki, Stille, and Sonogashira couplings, which are cornerstones of modern natural product synthesis.
Furthermore, the vicinal amino alcohol motif can direct stereoselective reactions on adjacent parts of the molecule. For example, the hydroxyl group can direct epoxidations or reductions, while the amine can be used as a handle for further peptide-like coupling or other functionalization. nih.gov The synthesis of the C17-C28 segment of the marine natural product pectenotoxin, for example, relies on the strategic use of chiral building blocks containing similar functionalities.
Development of this compound Derivatives as Chiral Ligands or Organocatalysts in Asymmetric Transformations
Chiral β-amino alcohols are a privileged class of compounds for the development of both chiral ligands for metal-catalyzed reactions and metal-free organocatalysts. diva-portal.orgresearchgate.net Their ability to form stable chelate complexes with metal centers, combined with the steric and electronic influence of their substituents, allows for the creation of a highly specific chiral environment around a catalytic site.
Derivatives of this compound are excellent candidates for chiral ligands. The amino and hydroxyl groups can coordinate to a metal, while the n-propyl group at C3 and the iodomethyl group at C1 provide the necessary steric bulk to influence the facial selectivity of a substrate's approach. These types of ligands have been successfully used in reactions like the highly enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.orgresearchgate.netscirp.org
In the realm of organocatalysis, primary β-amino alcohols are recognized as valuable bifunctional catalysts, possessing both a Brønsted basic site (the amine) and a Brønsted acidic site (the hydroxyl group). researchgate.net This dual functionality allows them to activate both the nucleophile and the electrophile in a reaction, mimicking the strategy of many enzymes. They have been effectively used in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) condensations, and Diels-Alder reactions. researchgate.netclockss.org The iodine atom in this compound offers a unique opportunity for catalyst tuning and immobilization; it can be substituted or used in coupling reactions to attach the catalyst to a solid support or another molecular tag. organic-chemistry.org
Table 1: Application of Amino Alcohol Derivatives in Asymmetric Catalysis
| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Piperidine-based β-amino alcohol | Addition of diethylzinc to aldehydes | Chiral secondary alcohols | Up to 98% | researchgate.net |
| Squaramide-fused amino alcohol | Domino Michael/cyclization | Spiro-conjugated oxindoles | Up to 95% | acs.org |
| Sugar-based γ-amino alcohol | Michael addition | Chiral Michael adducts | Up to 84% | clockss.org |
| Primary α-amino amide | Michael addition | Chiral warfarin | Up to 52% | mdpi.com |
Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds and Analogs
The 1,3-amino alcohol motif is a key structural feature in numerous biologically active compounds and approved drugs. lead-discovery.denih.gov Consequently, this compound serves as an ideal precursor for generating libraries of pharmaceutically relevant scaffolds. The synthesis of diverse molecular scaffolds through methods like the aminomethylhydroxylation of alkenes often yields 1,3-amino alcohol derivatives that can be further elaborated. lead-discovery.de
One of the most valuable applications of this precursor is in the synthesis of strained heterocyclic systems like azetidines. Azetidines are important pharmacophores found in various natural products and therapeutic agents. arkat-usa.orgacs.org The synthesis of N-alkylazetidines can be achieved from 1,3-amino alcohol intermediates through mesylation followed by intramolecular cyclization. arkat-usa.org More directly, the iodo-substituent in this compound can function as a leaving group in an intramolecular nucleophilic substitution by the amino group, providing a direct route to a 2-(hydroxymethyl)-4-propylazetidine scaffold. This type of transformation, known as the Couty synthesis when using chlorinated precursors, is a powerful method for creating enantiopure azetidines. wikipedia.orgarkat-usa.org These scaffolds can then be diversified to explore new chemical space for drug discovery. wikipedia.org
Utility in the Construction of Macrocyclic and Heterocyclic Systems with Defined Stereochemistry
The trifunctional nature of this compound makes it a powerful building block for the stereocontrolled synthesis of both heterocyclic and macrocyclic systems.
Heterocyclic Synthesis: Beyond azetidines, this precursor is well-suited for constructing larger, more common nitrogen heterocycles like pyrrolidines and piperidines. A general and widely used strategy involves the intramolecular cyclization of an amino alcohol. rsc.orgorganic-chemistry.org Typically, the hydroxyl group is converted into a better leaving group, for instance by treatment with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl), which is then displaced by the internal amine nucleophile to form the ring. acs.orgorganic-chemistry.orgorganic-chemistry.org Starting with this compound, activation of the C2-hydroxyl group would lead to the formation of a 4-iodo-5-propyl-substituted piperidine. Alternatively, chemical manipulation to extend the carbon chain could position the amine for cyclization into other ring sizes. For example, conjugate addition of the amino alcohol to a vinyl sulfone can lead to the formation of substituted pyrrolidines. acs.orgacs.org
Table 2: Synthesis of Heterocycles from Amino Alcohol Precursors
| Precursor | Reagents | Heterocycle Formed | Yield | Reference |
|---|---|---|---|---|
| 1,2-Amino alcohol | 1. O-methylation 2. Reduction 3. Mesylation/Cyclization | N-Alkylazetidine | Moderate to Good | arkat-usa.org |
| N-carbamate-protected amino alcohol | Orthoester, Lewis Acid (BF₃·OEt₂) | Pyrrolidine/Piperidine | Good to High | organic-chemistry.org |
| Amino alcohol | Thionyl chloride (SOCl₂) | Cyclic amine (e.g., Piperidine) | General method | organic-chemistry.orgorganic-chemistry.org |
| Amino alcohol | N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA), Acid | Pyrrolidine/Piperidine | Good to High | rsc.org |
Macrocyclic Synthesis: Macrocycles are of increasing interest in drug discovery for their ability to tackle difficult targets like protein-protein interactions. The synthesis of macrocycles often relies on ring-closing reactions of linear precursors containing two reactive functional groups. With its amine, alcohol, and iodide functionalities, this compound can be incorporated into a linear chain and serve as a key component in a macrocyclization step. For example, the amine could be acylated with one end of a long-chain dicarboxylic acid, and the hydroxyl group could be esterified with the other end in a macrolactonization reaction. Alternatively, the iodide offers a handle for other ring-closing strategies, such as intramolecular etherification or alkylation.
Potential Applications in Advanced Polymer Synthesis and Material Science
The unique combination of functional groups in this compound makes it a promising monomer for the synthesis of advanced functional polymers.
Step-Growth Polymerization: The presence of both an amine and a hydroxyl group allows it to act as an AB-type monomer in step-growth polymerizations. For instance, it can be used to synthesize poly(amino-ester)s, poly(ether-amine)s, or, after protection of one group, be copolymerized with other monomers to create functional polyesters or polyamides. The incorporation of amino acids and their derivatives into polymers is a growing field, aiming to create biocompatible and sustainable materials. nih.gov
Polymers with Specialized Functions: The iodine atom is a particularly attractive feature for materials science.
Radiopaque Polymers: Iodine is a heavy atom that imparts radiopacity (the ability to be seen on X-rays). Incorporating iodine-containing monomers into polymers is a common strategy for producing materials for biomedical applications, such as radiopaque catheters, embolization beads, or dental cements. researchgate.netias.ac.in Copolymers made with monomers derived from this compound could thus find use in medical devices.
Controlled Radical Polymerization: The carbon-iodine bond can participate in reversible-deactivation radical polymerization (RDRP) techniques, specifically iodine-mediated RDRP (also known as reversible iodine transfer polymerization, RITP). researchgate.netrsc.org This allows for the synthesis of polymers with well-defined molecular weights, narrow distributions, and complex architectures like block copolymers. The amino and hydroxyl groups could then be used for post-polymerization modification to attach drugs, targeting ligands, or other functional moieties.
Functional Polymer Synthesis: The monomer itself can be polymerized through other means, for example, by converting the amino and hydroxyl groups into a polymerizable unit like an acrylate. The resulting polymer would have pendant iodomethyl groups along its chain, which are versatile handles for further functionalization via nucleophilic substitution or coupling reactions. beilstein-journals.org
Future Perspectives and Emerging Research Avenues for 3 Amino 1 Iodohexan 2 Ol
The vicinal amino alcohol scaffold, particularly when functionalized with a reactive group like iodine, represents a valuable platform for synthetic chemistry. The future development of 3-Amino-1-iodohexan-2-ol is poised to benefit from significant advances in chemical synthesis, biocatalysis, and computational chemistry. Research is progressively moving towards more efficient, selective, and sustainable methods, opening new avenues for the application and transformation of this versatile building block.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-iodohexan-2-ol, and how can purity be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution of a precursor like 1-iodohexan-2-ol with an ammonia derivative. Key steps include:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) to enhance iodine displacement. Monitor temperature (40–60°C) to avoid byproducts.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Validation : Confirm purity via HPLC (C18 column, aqueous acetonitrile mobile phase) and elemental analysis .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for -NH2 (δ 1.5–2.0 ppm, broad), -OH (δ 2.5–3.5 ppm), and iodine-coupled protons (e.g., <sup>3</sup>JH-I splitting in <sup>1</sup>H NMR) .
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., C-I bond length ~2.10 Å, typical for aliphatic iodides). Data collection at 90 K reduces thermal motion artifacts .
- IR Spectroscopy : Identify -NH2 (3300–3500 cm<sup>-1</sup>) and -OH (3200–3600 cm<sup>-1</sup>) stretches .
Advanced Research Questions
Q. How can contradictions between computational stability predictions and experimental data for this compound under acidic/basic conditions be resolved?
- Methodological Answer :
- Controlled Replicates : Perform triplicate stability assays (pH 2–12, 25–60°C) with HPLC monitoring. Compare degradation rates (kobs) to computational models (e.g., DFT).
- Mechanistic Probes : Use isotopic labeling (e.g., <sup>18</sup>O in -OH) to track hydrolysis pathways.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers and refine computational parameters (solvent effects, entropy corrections) .
Q. What experimental designs are suitable for studying the role of this compound in stereoselective C–C bond formation?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation (e.g., enamine or iodonium intermediates).
- Chiral Auxiliaries : Co-crystallize with chiral ligands (e.g., BINOL derivatives) to assess enantioselectivity.
- Computational Modeling : Compare transition-state energies (Gaussian 16, M06-2X/def2-TZVP) with experimental ee values .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound across literature sources?
- Methodological Answer :
- Standardized Protocols : Adopt NIST-referenced NMR calibration (e.g., TMS at 0 ppm) and solvent-matched IR baselines .
- Collaborative Validation : Share raw data via repositories (e.g., IUCr) for cross-lab verification.
- Meta-Analysis : Aggregate literature data into a table (see below) to identify systematic errors (e.g., solvent polarity effects on <sup>13</sup>C shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
